molecular formula C11H19NO5 B2939597 (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid CAS No. 1367552-84-8

(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid

Cat. No. B2939597
CAS RN: 1367552-84-8
M. Wt: 245.275
InChI Key: VIOFTYREMPLPMF-RGENBBCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H23NO4 . The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl group, like the one , can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring .


Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound can participate in various chemical reactions. For instance, it can be used as a protecting group in the synthesis of amines and their derivatives . The Boc group can be removed under acidic conditions, leaving the amine group free for further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its functional groups. The presence of the carboxylic acid group makes it capable of forming hydrogen bonds, which can affect its solubility and reactivity. The tert-butoxycarbonyl group can also influence the compound’s reactivity .

Mechanism of Action

(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline works by modifying the structure of peptides and proteins. It can be incorporated into the backbone of peptides, where it can influence their conformation and stability. (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline can also be used to modify the side chains of amino acids, which can affect the interactions between peptides and proteins.
Biochemical and Physiological Effects:
(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline has been shown to have various biochemical and physiological effects. It can improve the stability and activity of peptides, as well as enhance their solubility and bioavailability. (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline-containing peptides have also been found to have increased resistance to proteolysis, which can improve their therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline in lab experiments is its ability to improve the stability, bioavailability, and activity of peptides. It can also enhance the solubility of peptides, which can make them easier to work with in the lab. However, one limitation of using (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline is that it can be difficult and expensive to synthesize.

Future Directions

There are several future directions for research involving (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline. One potential area of research is the development of novel peptide-based drugs that incorporate (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline. These drugs could have improved stability, bioavailability, and activity compared to existing drugs. Another area of research is the study of the structural and functional properties of proteins and peptides that contain (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline. This could provide valuable insights into the mechanisms of protein function and disease. Finally, further research is needed to optimize the synthesis of (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline-containing peptides and to develop more efficient and cost-effective methods for their production.

Synthesis Methods

(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline can be synthesized using various methods. One of the most common methods involves the reaction of L-proline with tert-butyl bromoacetate in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline.

Scientific Research Applications

(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline has been extensively studied for its potential applications in drug design and development. It has been shown to be a useful tool for studying protein structure and function, as well as for designing novel peptide-based drugs. (2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acidyproline-containing peptides have been found to have improved stability, bioavailability, and activity compared to their non-modified counterparts.

Safety and Hazards

As with any chemical compound, handling “(2S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid” requires appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards such as skin and eye irritation .

properties

IUPAC Name

(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOFTYREMPLPMF-RGENBBCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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